molecular formula C10H9BN2O3 B14859746 6-(1H-Pyridin-2-one)pyridine-2-boronic acid

6-(1H-Pyridin-2-one)pyridine-2-boronic acid

Cat. No.: B14859746
M. Wt: 216.00 g/mol
InChI Key: HMFAUTORYQQVOF-UHFFFAOYSA-N
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Description

6-(1H-Pyridin-2-one)pyridine-2-boronic acid is an organoboron compound that features both a pyridin-2-one and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyridin-2-one)pyridine-2-boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex salt, which is subsequently treated with a proton source to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyridin-2-one)pyridine-2-boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the boronic acid to a boronic ester or other oxidized forms.

    Reduction: Reduction reactions can be used to modify the pyridine or pyridin-2-one moieties.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

6-(1H-Pyridin-2-one)pyridine-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-Pyridin-2-one)pyridine-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Properties

Molecular Formula

C10H9BN2O3

Molecular Weight

216.00 g/mol

IUPAC Name

[6-(2-oxopyridin-1-yl)pyridin-2-yl]boronic acid

InChI

InChI=1S/C10H9BN2O3/c14-10-6-1-2-7-13(10)9-5-3-4-8(12-9)11(15)16/h1-7,15-16H

InChI Key

HMFAUTORYQQVOF-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=CC=C1)N2C=CC=CC2=O)(O)O

Origin of Product

United States

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